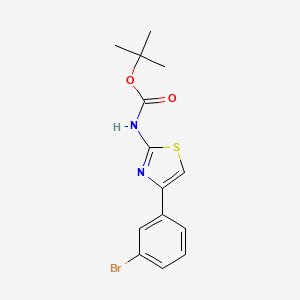
Methyl 3-bromo-2-methylisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-2-methylisonicotinate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of isonicotinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by a bromine atom, and the carboxyl group is esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-2-methylisonicotinate typically involves the bromination of 2-methylisonicotinic acid followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The esterification is then achieved by reacting the brominated product with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-bromo-2-methylisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted isonicotinates.
Oxidation: 3-bromo-2-methylisonicotinic acid.
Reduction: Methyl 3-bromo-2-methylisonicotinyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2-methylisonicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly those targeting bacterial and fungal infections.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of agrochemicals and other fine chemicals
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-2-methylisonicotinate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may involve the inhibition of key bacterial enzymes or disruption of cell membrane integrity .
Comparación Con Compuestos Similares
- Methyl 2-bromo-3-methylisonicotinate
- Methyl isonicotinate
- Methyl nicotinate
Comparison: Methyl 3-bromo-2-methylisonicotinate is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, which can influence its reactivity and biological activity. Compared to Methyl isonicotinate and Methyl nicotinate, the brominated derivative may exhibit enhanced antimicrobial properties due to the electron-withdrawing effect of the bromine atom .
Propiedades
Fórmula molecular |
C8H8BrNO2 |
|---|---|
Peso molecular |
230.06 g/mol |
Nombre IUPAC |
methyl 3-bromo-2-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H8BrNO2/c1-5-7(9)6(3-4-10-5)8(11)12-2/h3-4H,1-2H3 |
Clave InChI |
JKUUJZPAQWEEGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride](/img/structure/B13498644.png)

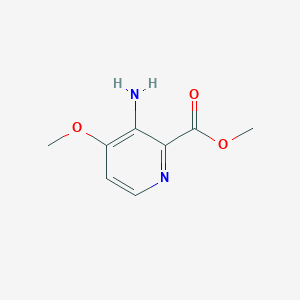
![rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498664.png)
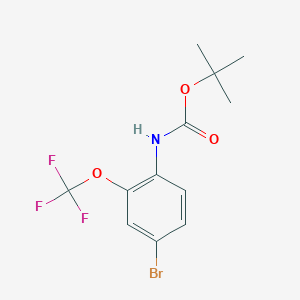
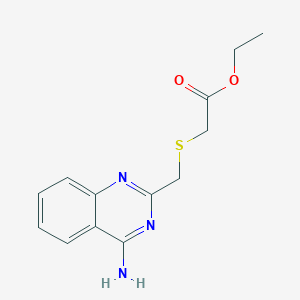
![[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol](/img/structure/B13498677.png)
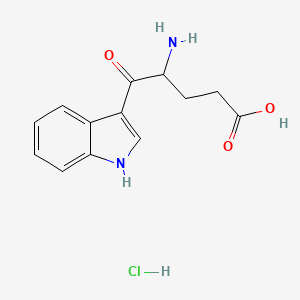
![4-[3-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B13498701.png)
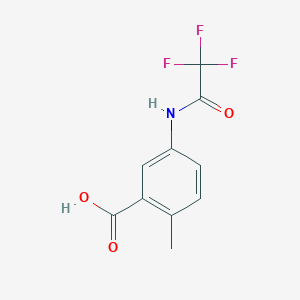
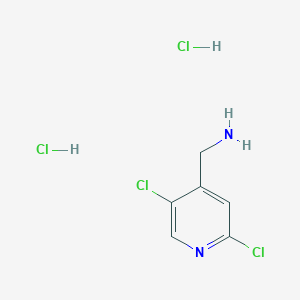
![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13498714.png)
